molecular formula C16H18N2O3S2 B12192283 methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12192283
M. Wt: 350.5 g/mol
InChI Key: LJHATBLZDZDYEX-UHFFFAOYSA-N
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Description

Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoate ester, and a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves a multi-step process. One common method includes the condensation of 3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde with methyl 2-aminobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzoate ester and thiazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with key enzymes involved in metabolic and signaling pathways.

Comparison with Similar Compounds

  • Methyl 3-amino-2-((2’-cyanobiphenyl-4-yl)methyl)amino)benzoate
  • Methyl 3-amino-2-((2’-cyano-4-biphenylyl)methyl)amino)benzoate
  • Methyl 3-amino-2-((2’-cyano-1,1’-biphenyl-4-yl)methyl)amino)benzoate

Comparison: Methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to the presence of the thiazolidinone ring and the butan-2-yl substituent, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 2-[(3-butan-2-yl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C16H18N2O3S2/c1-4-10(2)18-14(19)13(23-16(18)22)9-17-12-8-6-5-7-11(12)15(20)21-3/h5-10,19H,4H2,1-3H3

InChI Key

LJHATBLZDZDYEX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

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